N-(benzo[d][1,3]dioxol-5-yl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide
Description
N-(benzo[d][1,3]dioxol-5-yl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide is a synthetic compound featuring a saccharin-derived moiety (1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl) linked via a propanamide chain to a benzo[d][1,3]dioxol-5-yl group. The compound’s design aligns with strategies to optimize pharmacokinetic and pharmacodynamic profiles in drug discovery, particularly for targeting inflammatory or oncological pathways .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O6S/c1-10(16(20)18-11-6-7-13-14(8-11)25-9-24-13)19-17(21)12-4-2-3-5-15(12)26(19,22)23/h2-8,10H,9H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWRUTLYBLSMQIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC2=C(C=C1)OCO2)N3C(=O)C4=CC=CC=C4S3(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide typically involves multi-step organic reactions. One common approach is the condensation of benzo[d][1,3]dioxole derivatives with benzo[d]isothiazole derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d][1,3]dioxol-5-yl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially changing its reactivity.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce more reduced forms of the compound.
Scientific Research Applications
N-(benzo[d][1,3]dioxol-5-yl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its molecular interactions can provide insights into its potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
Key Observations :
- The saccharin core contributes to broad-spectrum activity, with acetonitrile and ester derivatives showing potent anticancer and anti-inflammatory effects .
- The benzodioxole group in the target compound may enhance CNS penetration, though direct activity data are lacking.
Physicochemical Properties
Critical physicochemical parameters influence drug-likeness:
Q & A
Q. Table: Structural Analogues and Activity
| Compound | Modification | IC50 (μM) | Target |
|---|---|---|---|
| Parent | None | 1.2 | EGFR |
| Analog 1 | 5-Methoxy | 0.8 | EGFR |
| Analog 2 | 5-Fluoro | 3.4 | EGFR |
Basic: What are the stability considerations for long-term storage of this compound?
Answer:
- Temperature: Store at –20°C in amber vials to prevent photodegradation .
- Humidity: Use desiccants (e.g., silica gel) to avoid hydrolysis of the isothiazolone ring .
- Solvent: Lyophilize or store in DMSO-d6 for NMR stability .
Advanced: How can structure-activity relationship (SAR) studies guide the design of more potent derivatives?
Answer:
- Core Modifications:
- Replace benzo[d]isothiazol-3-one with benzothiazole to enhance electron-withdrawing effects .
- Introduce sulfonamide groups at the propanamide chain to improve solubility .
- Side Chain Optimization:
- Alkyl or aryl substitutions on the dioxolane ring modulate logP values .
Example SAR Findings:
| Derivative | Modification | Bioactivity (Fold Change) |
|---|---|---|
| D1 | –OCH3 | 2.5× (Anticancer) |
| D2 | –CF3 | 1.8× (Antimicrobial) |
Basic: What computational tools are recommended for preliminary docking studies?
Answer:
- Software: AutoDock Vina or Schrödinger Suite for binding pose prediction .
- Databases: PDB for target structures (e.g., 1M17 for EGFR kinase) .
- Parameters: Adjust van der Waals radii for sulfur atoms in the isothiazolone ring .
Advanced: How can metabolomic profiling identify off-target effects in vivo?
Answer:
- LC-MS/MS: Quantifies metabolites in plasma or liver homogenates .
- Pathway Analysis: Tools like MetaboAnalyst link metabolites to pathways (e.g., glutathione depletion) .
- Dose-Response: Correlate metabolite levels with toxicity thresholds (e.g., ALT/AST elevation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
